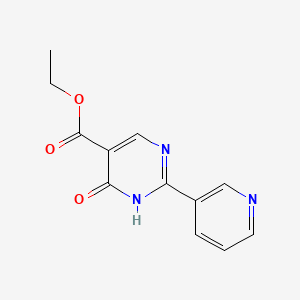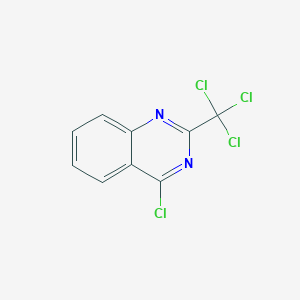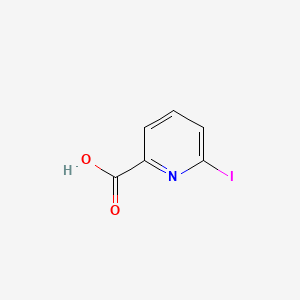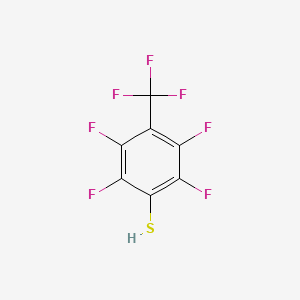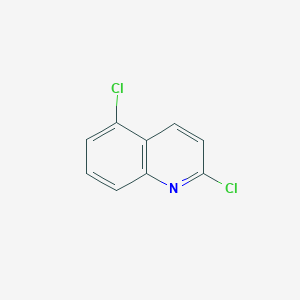
2,5-Dichloroquinoline
概要
説明
2,5-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in various studies. For instance, a study reported the synthesis of a new quinoline derivative, which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation c1cc2c(ccc(n2)Cl)c(c1)Cl . This representation indicates the presence of a quinoline core structure with chlorine atoms at the 2nd and 5th positions.
Chemical Reactions Analysis
The reactivity of this compound and its derivatives has been explored in various studies. For example, a study reported the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities . Another study mentioned the synthesis of 2,7-dichloroquinoline-3-carbonitrile .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 304.0±22.0 °C at 760 mmHg, and a flash point of 166.2±7.9 °C . It has a molar refractivity of 52.0±0.3 cm3 and a polar surface area of 13 Å2 .
科学的研究の応用
Synthesis and Biological Evaluation
Recent advances in the chemistry of chloroquinolines, including 2-chloroquinoline-3-carbaldehyde and related analogs, have been explored. The synthesis of quinoline ring systems and their reactions to construct fused or binary quinoline-core heterocyclic systems are key areas of focus. This research is significant in understanding the biological evaluation and synthetic applications of compounds related to 2,5-Dichloroquinoline (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Antimicrobial Applications
The synthesis of novel compounds using 2,6-dichloroquinolin-3-yl and related structures has shown promising antimicrobial activities. Such compounds have exhibited potent inhibitory action against various Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of this compound derivatives in antimicrobial therapies (Desai, Rajpara, Joshi, Vaghani, & Satodiya, 2012).
Potential in Antiviral Research
Studies have suggested the potential use of chloroquinolines in antiviral research, including investigations into their efficacy against SARS-CoV-2. These compounds, including those related to this compound, have been examined for their ability to bind to key proteins in viruses, presenting a possibility for their use in antiviral therapies (Yu, Chen, Lan, Shen, & Li, 2020).
Applications in Cancer Research
Chloroquinolines, such as PBT2 (a compound related to this compound), have been investigated for their potential in the treatment of neurodegenerative diseases like Alzheimer's. This research points to the diverse applications of chloroquinolines in areas beyond antimicrobial and antiviral treatments, extending into neurodegenerative disease research and possibly cancer therapy (Summers et al., 2020).
Chemoinformatics and Drug Design
The exploration of molecular properties and the prediction of drug-likeness in novel quinoline-based pyrimidine motifs, including those related to this compound, are crucial for antitubercular and antimicrobial applications. These studies provide a foundation for designing more effective drugs using chloroquinoline derivatives (Desai, Kotadiya, & Trivedi, 2014).
作用機序
Target of Action
It is known that quinoline derivatives, including chloroquinolines, have diverse biological activities, including anticancer activity .
Mode of Action
It is suggested that quinoline derivatives could exert their effects through various mechanisms, such as the strong suppression of e2f1, which inhibits growth by thwarting cell cycle progression and fosters differentiation by creating a permissive environment for cell distinction .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloroquinoline. For instance, it is recommended to prevent further spillage or leakage of the compound if it is safe to do so, and discharge into the environment must be avoided . Moreover, the environmental release category (ERC) describes the broad conditions of use from the perspective of release to the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOQSXPPSJIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350315 | |
| Record name | 2,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59412-12-3 | |
| Record name | 2,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)



